molecular formula C13H17N3O B14271812 5'-Ethoxyspiro[cyclohexane-1,2'-imidazo[4,5-b]pyridine] CAS No. 138650-03-0

5'-Ethoxyspiro[cyclohexane-1,2'-imidazo[4,5-b]pyridine]

Katalognummer: B14271812
CAS-Nummer: 138650-03-0
Molekulargewicht: 231.29 g/mol
InChI-Schlüssel: MQLORSSQYIIGJT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5’-Ethoxyspiro[cyclohexane-1,2’-imidazo[4,5-b]pyridine] is a complex heterocyclic compound that features a unique spiro linkage between a cyclohexane ring and an imidazo[4,5-b]pyridine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Ethoxyspiro[cyclohexane-1,2’-imidazo[4,5-b]pyridine] typically involves the construction of the imidazo[4,5-b]pyridine core followed by the formation of the spiro linkage. One common method involves the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic dicarboxylates, followed by intramolecular cyclization to form the imidazo[4,5-b]pyridine core . The spiro linkage is then introduced through a nucleophilic substitution reaction involving a cyclohexane derivative .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent, and reaction time to ensure efficient formation of the desired product. The use of catalysts and purification techniques such as recrystallization or chromatography may also be employed to enhance the overall efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

5’-Ethoxyspiro[cyclohexane-1,2’-imidazo[4,5-b]pyridine] can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can introduce various functional groups onto the imidazo[4,5-b]pyridine ring .

Wissenschaftliche Forschungsanwendungen

5’-Ethoxyspiro[cyclohexane-1,2’-imidazo[4,5-b]pyridine] has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials with unique properties.

Wirkmechanismus

The mechanism of action of 5’-Ethoxyspiro[cyclohexane-1,2’-imidazo[4,5-b]pyridine] involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating cellular processes. The imidazo[4,5-b]pyridine moiety is known to interact with protein kinases, which play a crucial role in cell signaling and regulation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5’-Ethoxyspiro[cyclohexane-1,2’-imidazo[4,5-b]pyridine] is unique due to its spiro linkage, which imparts distinct structural and chemical properties. This spiro linkage can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for further research and development .

Eigenschaften

CAS-Nummer

138650-03-0

Molekularformel

C13H17N3O

Molekulargewicht

231.29 g/mol

IUPAC-Name

5'-ethoxyspiro[cyclohexane-1,2'-imidazo[4,5-b]pyridine]

InChI

InChI=1S/C13H17N3O/c1-2-17-11-7-6-10-12(14-11)16-13(15-10)8-4-3-5-9-13/h6-7H,2-5,8-9H2,1H3

InChI-Schlüssel

MQLORSSQYIIGJT-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=NC2=NC3(CCCCC3)N=C2C=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.